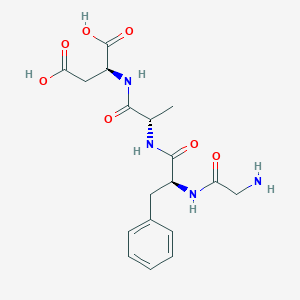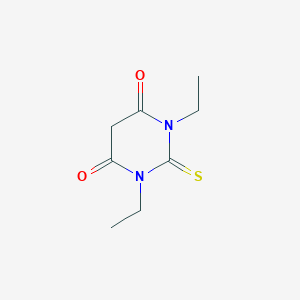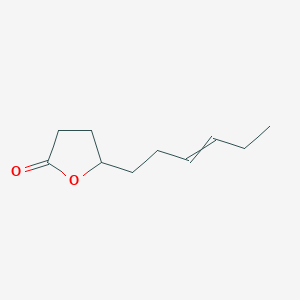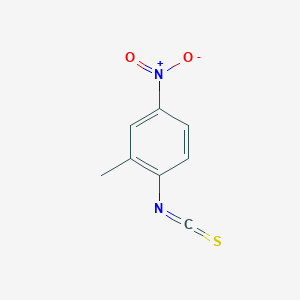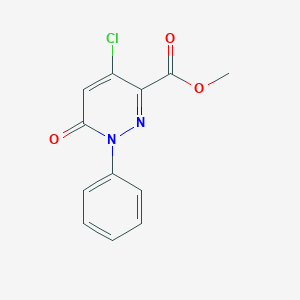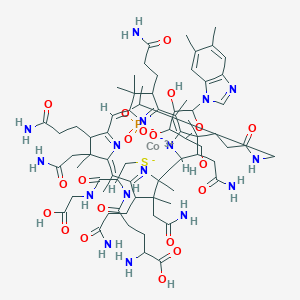![molecular formula C5H5N3OS B146673 3-Methylisothiazolo[4,3-d]isoxazol-4-amine CAS No. 130783-71-0](/img/structure/B146673.png)
3-Methylisothiazolo[4,3-d]isoxazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylisothiazolo[4,3-d]isoxazol-4-amine, also known as MITI, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MITI is a five-membered ring containing one nitrogen and one sulfur atom and has a molecular formula of C4H5N3S.
Mécanisme D'action
The exact mechanism of action of 3-Methylisothiazolo[4,3-d]isoxazol-4-amine is not fully understood, but it is thought to exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Effets Biochimiques Et Physiologiques
In addition to its anticancer activity, 3-Methylisothiazolo[4,3-d]isoxazol-4-amine has also been shown to possess anti-inflammatory and antimicrobial properties. 3-Methylisothiazolo[4,3-d]isoxazol-4-amine has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to reduce the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methylisothiazolo[4,3-d]isoxazol-4-amine in laboratory experiments is its potent and selective anticancer activity. However, one limitation of using 3-Methylisothiazolo[4,3-d]isoxazol-4-amine is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 3-Methylisothiazolo[4,3-d]isoxazol-4-amine. One area of interest is the development of more efficient and scalable synthesis methods for 3-Methylisothiazolo[4,3-d]isoxazol-4-amine. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Methylisothiazolo[4,3-d]isoxazol-4-amine and to identify potential molecular targets for its anticancer activity. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 3-Methylisothiazolo[4,3-d]isoxazol-4-amine as a potential therapeutic agent.
Méthodes De Synthèse
3-Methylisothiazolo[4,3-d]isoxazol-4-amine can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and nucleophilic substitution reactions. One common method for synthesizing 3-Methylisothiazolo[4,3-d]isoxazol-4-amine involves the reaction of 3-methylisothiazol-5-amine with hydroxylamine-O-sulfonic acid in the presence of sodium acetate.
Applications De Recherche Scientifique
3-Methylisothiazolo[4,3-d]isoxazol-4-amine has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Several studies have shown that 3-Methylisothiazolo[4,3-d]isoxazol-4-amine exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells.
Propriétés
Numéro CAS |
130783-71-0 |
|---|---|
Nom du produit |
3-Methylisothiazolo[4,3-d]isoxazol-4-amine |
Formule moléculaire |
C5H5N3OS |
Poids moléculaire |
155.18 g/mol |
Nom IUPAC |
3-methyl-[1,2]thiazolo[4,3-d][1,2]oxazol-4-amine |
InChI |
InChI=1S/C5H5N3OS/c1-2-3-4(6)10-8-5(3)9-7-2/h6H2,1H3 |
Clé InChI |
KQMIMMANZSNBGL-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=NSC(=C12)N |
SMILES canonique |
CC1=NOC2=NSC(=C12)N |
Synonymes |
Isothiazolo[4,3-d]isoxazol-4-amine, 3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





